molecular formula C10H11NO B1615580 2-Amino-3,4-dihydro-2H-naphthalen-1-one CAS No. 60505-03-5

2-Amino-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B1615580
CAS No.: 60505-03-5
M. Wt: 161.2 g/mol
InChI Key: MUGWUYGVUZLWRB-UHFFFAOYSA-N
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Description

2-Amino-3,4-dihydro-2H-naphthalen-1-one is a chemical compound with the molecular formula C₁₀H₁₁NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3,4-dihydro-2H-naphthalen-1-one can be synthesized from 6-hydroxy-1-tetralone through a series of chemical reactions. One common method involves the reduction of 6-hydroxy-1-tetralone followed by amination . Another method involves the use of palladium-catalyzed reactions, such as the Pd(PPh₃)₄/AgOAc-catalyzed one-pot synthesis, which employs 2-iodocyclohex-2-enones and 1-alkynes .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4-dihydro-2H-naphthalen-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include naphthoquinones, tetrahydronaphthalene derivatives, and various substituted naphthalenones, depending on the specific reaction pathway chosen .

Scientific Research Applications

2-Amino-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to affect mitochondrial membrane potential and activate caspase pathways, leading to apoptosis in certain cell types . This makes it a compound of interest in the study of cell death and related processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-3,4-dihydro-2H-naphthalen-1-one include:

Uniqueness

What sets this compound apart from these similar compounds is its specific amino substitution, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

IUPAC Name

2-amino-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGWUYGVUZLWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328650
Record name 2-Amino-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60505-03-5
Record name 2-Amino-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,4-dihydro-2H-naphthalen-1-one
Reactant of Route 2
2-Amino-3,4-dihydro-2H-naphthalen-1-one
Reactant of Route 3
2-Amino-3,4-dihydro-2H-naphthalen-1-one
Reactant of Route 4
2-Amino-3,4-dihydro-2H-naphthalen-1-one
Reactant of Route 5
2-Amino-3,4-dihydro-2H-naphthalen-1-one
Reactant of Route 6
2-Amino-3,4-dihydro-2H-naphthalen-1-one

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